

Physicochemical properties of 2-(Trifluoromethyl)-tri

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Cat. No.: B3149919

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS No. 681249-56-9). This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of the molecule's properties for synthesis, formulation, and development. We will explore its chemical identity, lipophilicity, solubility, acidity, and thermal stability, grounding the discussion in both predicted data and experimental observations, and its observed relationships between the molecule's distinct structural features—notably the trifluoromethyl group and the fused heterocyclic system—and its observed properties. This guide serves as a foundational resource for in-house verification and further research.

Introduction: Strategic Importance in Medicinal Chemistry

2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has emerged as a high-value building block in contemporary drug discovery, primarily due to its role as a key intermediate in the synthesis of various therapeutic agents. Its application is in the industrial-scale production of Fluzoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor investigated in oncology.[1]

The incorporation of the trifluoromethyl (-CF₃) group is a deliberate strategic choice in medicinal chemistry. This powerful electron-withdrawing group enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and bioavailability. [1] Understanding the precise physicochemical parameters of this intermediate is therefore not merely an academic exercise; it is a prerequisite for the successful development of novel therapeutics.

Chemical Identity and Structural Features

A precise understanding of the molecule's identity is the foundation for all subsequent analysis. The key identifiers and structural details are summarized in the table below.

Parameter	Value
IUPAC Name	2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
CAS Number	681249-56-9
Molecular Formula	C ₆ H ₃ F ₃ N ₄
Molecular Weight	188.11 g/mol
Canonical SMILES	C1=CN2C(=NC(=N2)C(F)(F)F)C=N1
InChI Key	PODZNIVAQJSKBB-UHFFFAOYSA-N
Appearance	White to light yellow solid

The structure consists of a fused bicyclic system: a pyrazine ring and a 1,2,4-triazole ring. The potent electron-withdrawing trifluoromethyl group is attached to the pyrazine ring, influencing the distribution of electron density across the entire heterocyclic system and, consequently, its chemical reactivity and physical properties.

Core Physicochemical Properties: A Synthesized View

The utility of a pharmaceutical intermediate is dictated by its physicochemical profile. This section consolidates the known properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, drawing from both experimental observations and theoretical predictions.

Property	Predicted/Observed Value	Significance & Causality
Density	$1.69 \pm 0.1 \text{ g/cm}^3$ (Predicted)	The high density is typical for fluorinated resulting from increased molecular mass packing.
pKa	-2.12 ± 0.30 (Predicted)	The extremely low pKa indicates that the weak base. The $-\text{CF}_3$ group strongly with density from the N-heterocyclic rings, dra the basicity of the nitrogen atoms.
logP	≈ 2.5 (Estimated)	This value suggests moderate lipophilicit $-\text{CF}_3$ group is the primary contributor, bal N-atoms in the rings. This property is crit and membrane permeability.
Solubility	Low in water; High in DMF, DMSO; Moderate in DCM, Chloroform	The low aqueous solubility is a direct cor moderate lipophilicity and lack of easily i solubility in polar aprotic and chlorinated suitable for a wide range of synthetic rea
Thermal Stability	Stable under ambient conditions. Analogous structures are stable up to 200°C .	The fused aromatic ring system and the : contribute to high thermal stability, a favc industrial synthesis which may involve el temperatures.

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, step-by-step protocols for de a]pyrazine. These methods are designed to be self-validating and reflect standard practices in pharmaceutical development.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

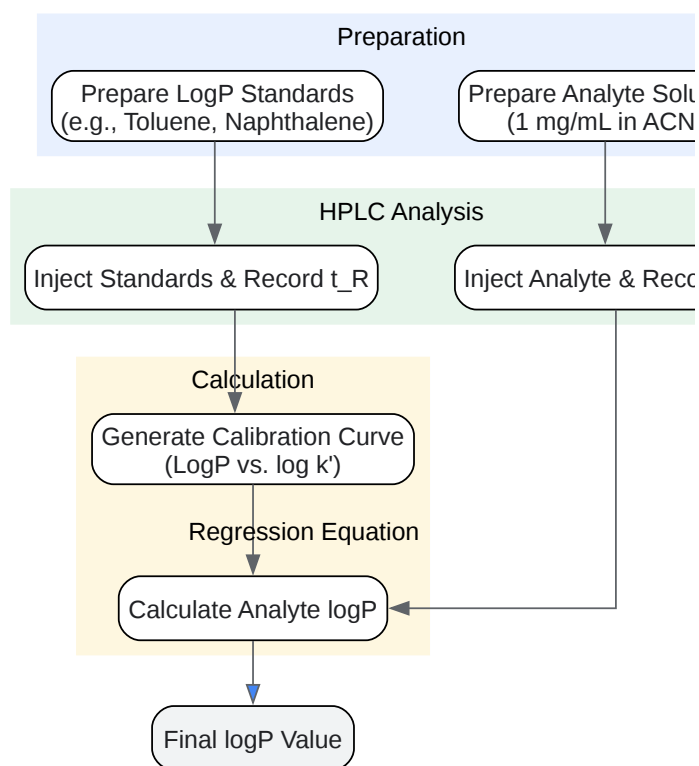
Rationale: The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) pro provides a rapid and reliable determination of logP by correlating a compound's retention time with that of known standards. The C18 stationary phas

Step-by-Step Methodology:

- Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of well-characterized logP standards (e.g., uracil, toluene, naphthalene) in a
- Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in acetonitrile.
- HPLC System Configuration:
 - Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
 - Mobile Phase A: Water (0.1% Formic Acid).
 - Mobile Phase B: Acetonitrile (0.1% Formic Acid).
 - Gradient: 5% B to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Column Temperature: 25°C .

- Calibration Curve Generation: Inject each logP standard and record its retention time (t_R). Plot the known logP values of the standards against the time, determined by injecting uracil).
- Analyte Analysis: Inject the analyte solution and record its retention time. Calculate its log k' .
- logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the analyte from its log k' value.

Workflow for logP Determination by RP-HPLC



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Caption: Workflow for logP determination using RP-HPLC.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: The pKa value governs the ionization state of a molecule at a given pH, which directly impacts its solubility, permeability, and target binding. To observe a clear inflection point, a solvent like N,N-dimethylformamide (DMF) is suitable due to its high dielectric constant and ability to dissolve the analyte.

Step-by-Step Methodology:

- System Calibration: Calibrate a pH meter equipped with a glass electrode for non-aqueous measurements using standard buffers.
- Titrant Preparation: Prepare a standardized 0.1 M solution of a strong acid suitable for non-aqueous titration, such as perchloric acid in dioxane.
- Analyte Preparation: Accurately weigh and dissolve a known amount of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in a measured volume of DMF to create the analyte solution.
- Titration Procedure:
 - Place the analyte solution in a titration vessel and immerse the calibrated electrode.
 - Add the titrant in small, precise increments (e.g., 0.05 mL).

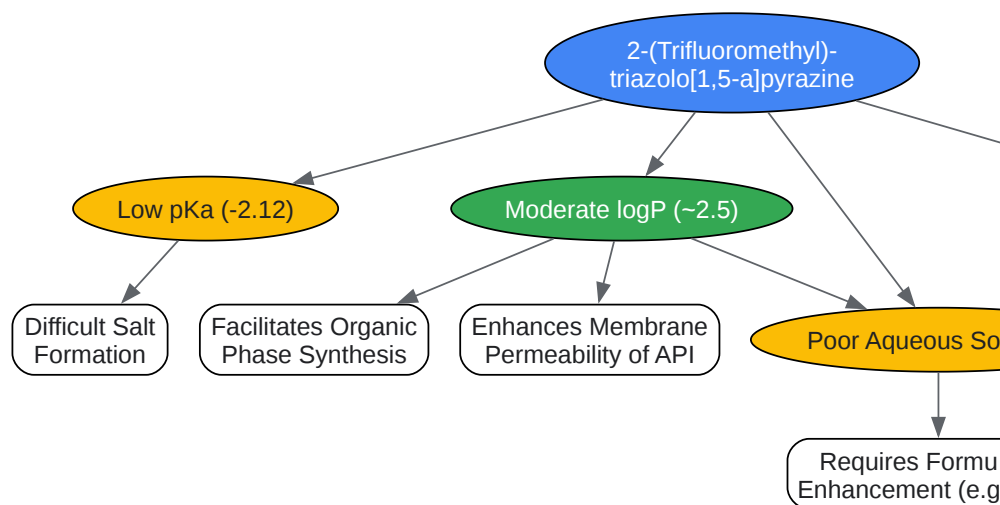
- Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the recorded potential/pH versus the volume of titrant added.
 - Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
 - The pKa is equal to the pH at the half-equivalence point.

Implications for Synthesis and Drug Development

The physicochemical profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has direct and practical consequences for its application.

- **Synthesis Route Optimization:** Its high solubility in common organic solvents facilitates its use in a variety of reaction conditions.^{[1][2]} The industrial process leverages the compound's high thermal stability.^[1] The final step often involves a pH adjustment and extraction, where knowledge of its pKa and solubility is critical.
- **Role in Final API Properties:** As a core fragment of Fluzoparib, its properties are inherited by the final drug molecule. The moderate lipophilicity (logP) influences the drug's aqueous solubility for formulation and lipid permeability for absorption and distribution to target tissues.^[1]
- **Formulation Challenges:** The low aqueous solubility necessitates careful consideration during the formulation of any final drug product. Strategies such as emulsions, dispersions, or lipid-based formulations may be required to ensure adequate bioavailability.

Relationship between Physicochemical Properties and Development Viability



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Caption: Interplay of core properties and their impact on development.

Conclusion

2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is more than a simple intermediate; it is an enabling fragment whose specific physicochemical characteristics—defined by moderate lipophilicity, very low basicity, poor aqueous solubility, and high thermal stability—presents both opportunities and challenges. A foundation of robust synthetic processes and effective drug formulation strategies, ultimately accelerating the journey from chemical entity to clinical candidate. To validate these critical parameters and build a foundation of scientific integrity for their development programs.

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